1-Iodo-2,3,4,5-tetramethylbenzene;methyl benzenecarboximidate;hydrochloride
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Overview
Description
1-Iodo-2,3,4,5-tetramethylbenzene, methyl benzenecarboximidate, and hydrochloride are three distinct chemical compounds, each with unique properties and applications
Preparation Methods
1-Iodo-2,3,4,5-tetramethylbenzene
1-Iodo-2,3,4,5-tetramethylbenzene is typically synthesized through the iodination of 2,3,4,5-tetramethylbenzene. The reaction involves the use of iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions to ensure selective iodination at the desired position on the benzene ring . Industrial production methods may involve continuous flow processes to enhance yield and purity.
Methyl Benzenecarboximidate
Methyl benzenecarboximidate can be prepared by the reaction of benzonitrile with methanol in the presence of an acid catalyst, such as hydrochloric acid. The reaction proceeds through the formation of an intermediate imidate ester, which is then isolated and purified . Industrial methods may use optimized reaction conditions and catalysts to improve efficiency and scalability.
Hydrochloride
Hydrochloride salts are typically formed by the reaction of a base compound with hydrochloric acid. This process is straightforward and involves the addition of hydrochloric acid to the base compound, followed by crystallization to obtain the hydrochloride salt . Industrial production often employs large-scale reactors and precise control of reaction parameters to ensure high purity and yield.
Chemical Reactions Analysis
1-Iodo-2,3,4,5-tetramethylbenzene
1-Iodo-2,3,4,5-tetramethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The methyl groups on the benzene ring can be oxidized to form corresponding carboxylic acids or aldehydes under strong oxidizing conditions.
Methyl Benzenecarboximidate
Methyl benzenecarboximidate is reactive towards hydrolysis and can be converted back to benzonitrile and methanol in the presence of water and an acid or base catalyst. It can also undergo nucleophilic addition reactions with amines to form amidines.
Hydrochloride
Hydrochloride salts are generally stable but can undergo dissociation in aqueous solutions to release the parent base and hydrochloric acid. This property makes them useful in various pharmaceutical formulations where controlled release of the active compound is desired.
Scientific Research Applications
1-Iodo-2,3,4,5-tetramethylbenzene
This compound is used in organic synthesis as a precursor for the introduction of iodine into aromatic compounds. It is also employed in the study of halogen bonding interactions and as a reagent in the synthesis of more complex molecules.
Methyl Benzenecarboximidate
Methyl benzenecarboximidate finds applications in the synthesis of pharmaceuticals and agrochemicals. It is used as an intermediate in the preparation of various bioactive compounds and as a reagent in organic synthesis.
Hydrochloride
Hydrochloride salts are widely used in the pharmaceutical industry to enhance the solubility and stability of active pharmaceutical ingredients. They are also used in the formulation of injectable drugs and as intermediates in chemical synthesis.
Mechanism of Action
1-Iodo-2,3,4,5-tetramethylbenzene
The primary mechanism of action for 1-iodo-2,3,4,5-tetramethylbenzene involves its ability to participate in electrophilic aromatic substitution reactions
Methyl Benzenecarboximidate
Methyl benzenecarboximidate acts as an electrophile in nucleophilic addition reactions, where the imidate group reacts with nucleophiles to form new chemical bonds. This reactivity is exploited in the synthesis of various organic compounds.
Hydrochloride
The mechanism of action for hydrochloride salts involves their dissociation in aqueous solutions to release the parent base and hydrochloric acid. This property is utilized in pharmaceutical formulations to control the release and absorption of the active ingredient.
Comparison with Similar Compounds
1-Iodo-2,3,4,5-tetramethylbenzene
Similar compounds include other iodinated aromatic compounds, such as 1-iodo-3,4,5,6-tetramethylbenzene and 1-iodo-2,4,6-trimethylbenzene. These compounds share similar reactivity patterns but differ in the number and position of methyl groups on the benzene ring.
Methyl Benzenecarboximidate
Similar compounds include other imidate esters, such as ethyl benzenecarboximidate and propyl benzenecarboximidate. These compounds exhibit similar reactivity but differ in the alkyl group attached to the imidate moiety.
Hydrochloride
Hydrochloride salts are similar to other acid salts, such as sulfate and nitrate salts. These compounds share the property of enhancing the solubility and stability of the parent base but differ in the specific acid used to form the salt.
Properties
Molecular Formula |
C18H23ClINO |
---|---|
Molecular Weight |
431.7 g/mol |
IUPAC Name |
1-iodo-2,3,4,5-tetramethylbenzene;methyl benzenecarboximidate;hydrochloride |
InChI |
InChI=1S/C10H13I.C8H9NO.ClH/c1-6-5-10(11)9(4)8(3)7(6)2;1-10-8(9)7-5-3-2-4-6-7;/h5H,1-4H3;2-6,9H,1H3;1H |
InChI Key |
AVXIEYYSRIKXNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)I.COC(=N)C1=CC=CC=C1.Cl |
Origin of Product |
United States |
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